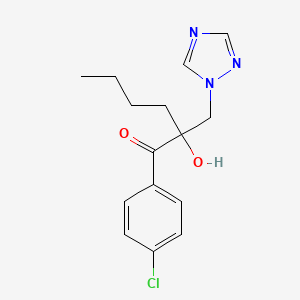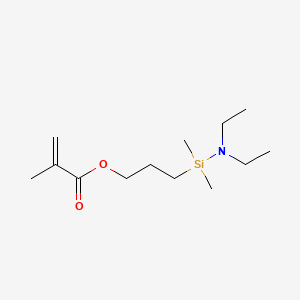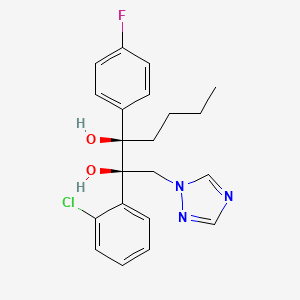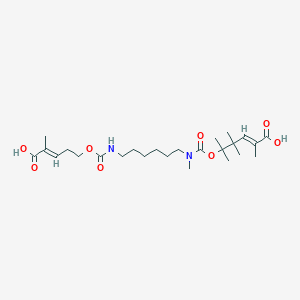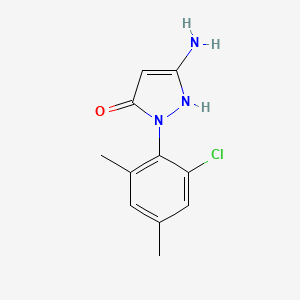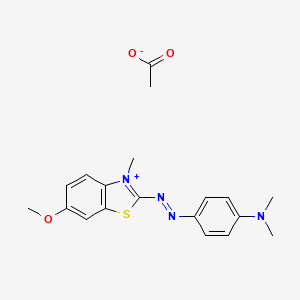
2-((4-(Dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazoliumacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-(Dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazoliumacetate is a complex organic compound that belongs to the class of azo dyes. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. The compound is known for its vibrant color and is used in various applications, including as a dye and in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazoliumacetate typically involves a diazotization reaction. This process starts with the diazotization of a primary aromatic amine, such as 4-(dimethylamino)aniline, in the presence of nitrous acid. The resulting diazonium salt is then coupled with a suitable coupling component, such as 6-methoxy-3-methylbenzothiazole, under controlled conditions to form the azo compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium salt and to achieve high coupling efficiency. The final product is purified through crystallization or chromatography techniques to obtain the desired purity.
化学反应分析
Types of Reactions
2-((4-(Dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazoliumacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its color properties.
Reduction: Reduction of the azo group (N=N) can lead to the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and zinc dust in acidic conditions are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).
Major Products Formed
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Corresponding aromatic amines.
Substitution: Functionalized aromatic compounds with various substituents.
科学研究应用
2-((4-(Dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazoliumacetate has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored materials.
作用机制
The compound exerts its effects primarily through its interaction with biological molecules. The azo group (N=N) can undergo reductive cleavage in the presence of enzymes, leading to the formation of aromatic amines. These amines can interact with cellular components, potentially disrupting normal cellular functions. The compound’s mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity .
相似化合物的比较
Similar Compounds
Methyl Red: Another azo dye with similar structural features but different functional groups.
Sudan I: A monoazo dye used in various applications, including as a coloring agent.
Congo Red: A bisazo dye known for its use in histology and as an indicator.
Uniqueness
2-((4-(Dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazoliumacetate is unique due to its specific combination of functional groups, which confer distinct electronic and photophysical properties. This uniqueness makes it valuable in applications requiring specific colorimetric and fluorescent characteristics .
属性
CAS 编号 |
83968-82-5 |
|---|---|
分子式 |
C17H19N4OS.C2H3O2 C19H22N4O3S |
分子量 |
386.5 g/mol |
IUPAC 名称 |
4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N,N-dimethylaniline;acetate |
InChI |
InChI=1S/C17H19N4OS.C2H4O2/c1-20(2)13-7-5-12(6-8-13)18-19-17-21(3)15-10-9-14(22-4)11-16(15)23-17;1-2(3)4/h5-11H,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI 键 |
YTBZISFZICUXLO-UHFFFAOYSA-M |
规范 SMILES |
CC(=O)[O-].C[N+]1=C(SC2=C1C=CC(=C2)OC)N=NC3=CC=C(C=C3)N(C)C |
相关CAS编号 |
38901-83-6 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


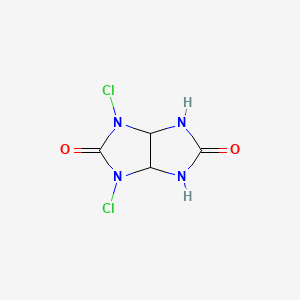

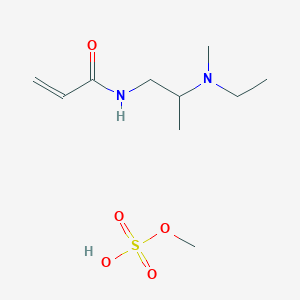
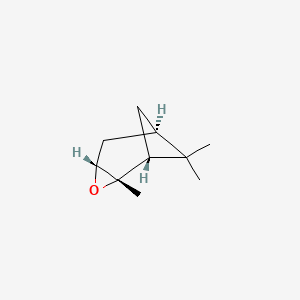


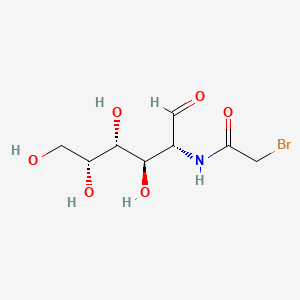
![Ethyl 4-[2-(diethylamino)ethoxy]-4-phenylpiperidine-1-carboxylate](/img/structure/B12689055.png)

